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Introduction
ALG-055009 is a potent and selective second-generation thyroid hormone receptor beta (THR-

β) agonist currently under investigation as a once-daily oral therapy for metabolic dysfunction-

associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH).

MASH is a progressive liver disease characterized by hepatic steatosis, inflammation, and

fibrosis, with no approved pharmacological treatments until recently. ALG-055009 is being

developed by Aligos Therapeutics with the aim of providing a best-in-class treatment option for

MASH by demonstrating significant reductions in liver fat and improvements in atherogenic

lipids.[1] This document provides a comprehensive technical guide on the preclinical and

clinical data available for ALG-055009.

Mechanism of Action: Selective THR-β Agonism
The therapeutic rationale for ALG-055009 is based on its selective agonism of the thyroid

hormone receptor beta (THR-β). THR-β is the predominant isoform of the thyroid hormone

receptor in the liver, where it plays a critical role in regulating lipid metabolism and energy

expenditure. In contrast, the alpha isoform (THR-α) is more highly expressed in the heart and

bone.

By selectively activating THR-β in the liver, ALG-055009 aims to stimulate fatty acid

metabolism and increase the clearance of atherogenic lipids, such as low-density lipoprotein
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cholesterol (LDL-C) and triglycerides, without causing the adverse cardiac and bone effects

associated with non-selective thyroid hormone receptor activation.[2]

Below is a diagram illustrating the proposed signaling pathway of ALG-055009.
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ALG-055009 signaling cascade in hepatocytes.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical

studies of ALG-055009.

Table 1: In Vitro Potency and Selectivity
Parameter Value Reference

THR-β EC50 0.063 µM [3]

THR-α EC50 191 nM [4]

Relative THR-β Selectivity (α/

β)
3.8-fold [4]

Potency vs. MGL-3196 (in

Huh-7 cells)
34x more potent [2]

Table 2: Preclinical Efficacy in a Diet-Induced Obese
(DIO) Mouse Model
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Dose (oral, BID) Outcome Result Reference

0.15 mg/kg
Total Cholesterol

Reduction
17% [2]

0.15 mg/kg
LDL Cholesterol

Reduction
34% [2]

Table 3: Phase 2a HERALD Clinical Trial Efficacy Results
(12 Weeks)

Dose (oral,
once daily)

Placebo-
Adjusted
Median
Relative
Reduction in
Liver Fat (MRI-
PDFF)

p-value vs.
Placebo

Percentage of
Patients with
≥30% Liver Fat
Reduction

Reference

0.3 mg - - - [1][5][6]

0.5 mg -24.1% 0.0124 Up to 70% [1][5][6]

0.7 mg -46.2% 0.0004 Up to 70% [1][5][6]

0.9 mg -43.6% 0.0003 Up to 70% [1][5][6]

Table 4: Phase 2a HERALD Clinical Trial - Effects on
Atherogenic Lipids (12 Weeks)

Outcome Result Reference

LDL-C Significant Reduction [7]

Lipoprotein (a) [Lp(a)] Significant Reduction [7]

Apolipoprotein B (ApoB) Significant Reduction [7]

Triglycerides Reduction Observed [7]
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Experimental Protocols
In Vitro Potency and Selectivity Assays
The potency and selectivity of ALG-055009 were determined using cell-based reporter gene

assays. Briefly, human embryonic kidney 293 (HEK293) cells were transiently co-transfected

with expression vectors for human THR-α or THR-β and a luciferase reporter plasmid

containing a thyroid hormone response element. Transfected cells were then treated with

increasing concentrations of ALG-055009. After an incubation period, luciferase activity was

measured to determine the dose-dependent activation of each receptor isoform. The EC50

values, representing the concentration of ALG-055009 that elicits a half-maximal response,

were calculated from the resulting dose-response curves.

Diet-Induced Obese (DIO) Mouse Efficacy Model
To evaluate the in vivo efficacy of ALG-055009, a diet-induced obese (DIO) mouse model was

utilized.[2]

Animal Model: Male C57BL/6J mice were fed a high-fat diet for an extended period (e.g., 14

weeks) to induce obesity, dyslipidemia, and hepatic steatosis, mimicking key features of

human MASH.[2][8]

Treatment: Following the diet-induction period, mice were orally administered ALG-055009
or vehicle control twice daily (BID) for a specified duration (e.g., 4 weeks).[2]

Endpoints: At the end of the treatment period, blood samples were collected to measure

serum levels of total cholesterol and LDL cholesterol. Livers were also harvested to assess

hepatic gene expression of THR-β target genes (e.g., Dio1) as a measure of target

engagement.

Phase 2a HERALD Clinical Trial
The HERALD study was a randomized, double-blind, placebo-controlled Phase 2a clinical trial

designed to assess the safety, tolerability, pharmacokinetics, and efficacy of ALG-055009 in

patients with MASH.[1][5][6]

Patient Population: The trial enrolled 102 adult patients with presumed MASH and liver

fibrosis stages F1-F3.[1][5]
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Study Design: Patients were randomized to receive one of four doses of ALG-055009 (0.3

mg, 0.5 mg, 0.7 mg, or 0.9 mg) or placebo, administered orally once daily for 12 weeks.[1][5]

[6]

Primary Endpoint: The primary endpoint was the relative change in liver fat content from

baseline to week 12, as measured by Magnetic Resonance Imaging Proton Density Fat

Fraction (MRI-PDFF).

Secondary Endpoints: Secondary endpoints included changes in atherogenic lipids (LDL-C,

Lp(a), ApoB), safety, and tolerability.[7]

The workflow for a typical clinical trial like the HERALD study is depicted below.
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Generalized workflow for a clinical trial.

Safety and Tolerability
In the Phase 2a HERALD study, ALG-055009 was reported to be well-tolerated with no serious

adverse events.[1][5][6] The majority of treatment-emergent adverse events were mild to

moderate in severity.[1] Notably, the incidence of gastrointestinal side effects, a common

concern with some MASH therapies, was similar between the ALG-055009 and placebo

groups.[1]

Conclusion
ALG-055009 has demonstrated a promising preclinical and clinical profile as a potent and

selective THR-β agonist for the treatment of MASH. The available data indicate that ALG-
055009 can significantly reduce liver fat and improve atherogenic lipid profiles in a dose-

dependent manner, with a favorable safety and tolerability profile. These findings support the

continued development of ALG-055009 as a potential best-in-class therapy for patients with

MASH. Further long-term studies will be necessary to evaluate its impact on liver histology,

including inflammation and fibrosis, and to confirm its long-term safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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